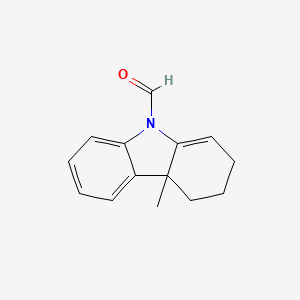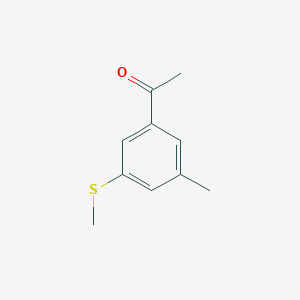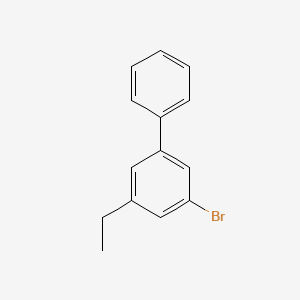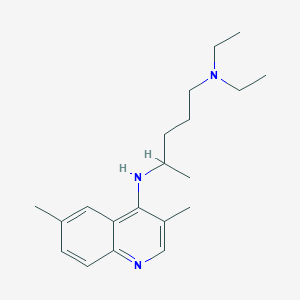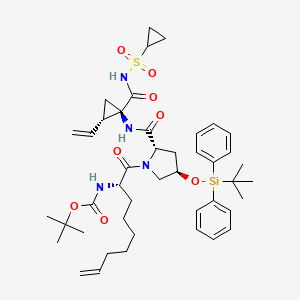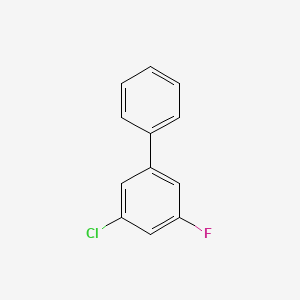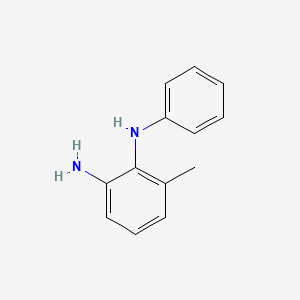
3-Methyl-N2-phenyl-1,2-benzenediamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-N2-phenyl-1,2-benzenediamine is an organic compound with the molecular formula C13H14N2 It is a derivative of benzenediamine, where a methyl group is attached to the third carbon and a phenyl group is attached to the nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-N2-phenyl-1,2-benzenediamine typically involves the reaction of 3-methyl-1,2-benzenediamine with a phenylating agent. One common method is the nucleophilic aromatic substitution reaction, where the amino group of 3-methyl-1,2-benzenediamine reacts with a phenyl halide under basic conditions . The reaction is usually carried out in a solvent such as ethanol at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are common to achieve high purity.
化学反应分析
Types of Reactions
3-Methyl-N2-phenyl-1,2-benzenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to the corresponding amine.
Substitution: It can undergo electrophilic substitution reactions, where the phenyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
3-Methyl-N2-phenyl-1,2-benzenediamine has several applications in scientific research:
作用机制
The mechanism of action of 3-Methyl-N2-phenyl-1,2-benzenediamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. It may also interact with cellular receptors, leading to changes in cellular signaling pathways . The exact mechanism varies depending on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
N-Methyl-1,2-phenylenediamine: Similar structure but lacks the phenyl group.
1,3-Benzenediamine, 2-methyl-: Similar structure but the methyl group is attached to the second carbon.
1,2-Benzenediamine: Lacks both the methyl and phenyl groups.
Uniqueness
3-Methyl-N2-phenyl-1,2-benzenediamine is unique due to the presence of both the methyl and phenyl groups, which confer distinct chemical and biological properties. These substituents influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .
属性
分子式 |
C13H14N2 |
|---|---|
分子量 |
198.26 g/mol |
IUPAC 名称 |
3-methyl-2-N-phenylbenzene-1,2-diamine |
InChI |
InChI=1S/C13H14N2/c1-10-6-5-9-12(14)13(10)15-11-7-3-2-4-8-11/h2-9,15H,14H2,1H3 |
InChI 键 |
FVOSFVQLBNRADV-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)N)NC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[Bis[2-(1-methylethyl)phenyl]phosphino]-N-[(9R)-6'-methoxycinchonan-9-yl]benzamide](/img/structure/B14022043.png)
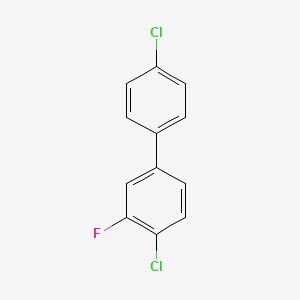
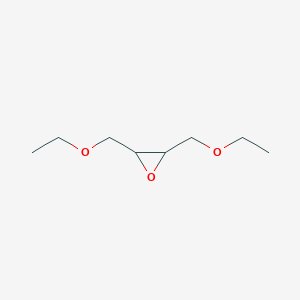

![(1R,2R,4R,12R,13S,16Z)-25-(9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-5,16,25-trien-13-ol;hydrochloride](/img/structure/B14022065.png)
